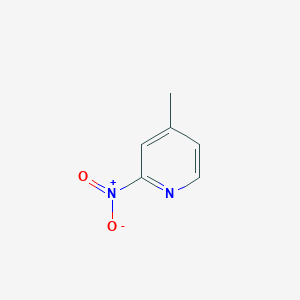

4-Methyl-2-nitropyridine

Descripción

The exact mass of the compound 4-Methyl-2-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170562. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-2-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGENLLAEDBMNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939741 | |

| Record name | 4-Methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-71-3 | |

| Record name | 4-Methyl-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-picoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-4-picoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRA6WB9ER9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

4-Methyl-2-nitropyridine CAS number and properties

[1]

Executive Summary

4-Methyl-2-nitropyridine (CAS 18368-71-3 ) is a functionalized pyridine derivative characterized by an electron-withdrawing nitro group at the ortho (C2) position and an electron-donating methyl group at the para (C4) position relative to the nitrogen.[1][2][3] This specific substitution pattern creates a unique "push-pull" electronic system, making the compound highly versatile for Nucleophilic Aromatic Substitution (SNAr) and C-H activation chemistries. It serves as a pivotal intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals.

Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is typically isolated as a yellow to brown crystalline solid. Its stability is contingent on proper storage (inert atmosphere, cool), as the nitro group renders it susceptible to decomposition under high thermal stress.

Table 1: Chemical Identity and Physical Constants

| Property | Data |

| CAS Registry Number | 18368-71-3 |

| IUPAC Name | 4-Methyl-2-nitropyridine |

| Synonyms | 2-Nitro-4-picoline; 2-Nitro-4-methylpyridine |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| SMILES | CC1=CC(=NC=C1)[O-] |

| Appearance | Yellow to brownish crystalline powder |

| Melting Point | 61–62 °C (Ethanol/Water recrystallization) |

| Boiling Point | Decomposes prior to boiling at atm pressure; requires vacuum distillation |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, Methanol; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~ -2.5 (Estimated; nitro group significantly decreases basicity) |

Synthetic Routes & Manufacturing[7][9]

The direct nitration of 4-methylpyridine (4-picoline) is kinetically disfavored due to the electron-deficient nature of the pyridine ring and the tendency of the nitrogen lone pair to be protonated in mixed acid, forming a highly deactivated pyridinium species.

Therefore, the N-Oxide Activation Route is the industry standard. This method leverages the "push-pull" mechanism of the N-oxide oxygen, which activates the ring towards electrophilic attack while directing the incoming nitro group.

Protocol: N-Oxide Mediated Synthesis[10]

-

N-Oxidation: 4-Methylpyridine is treated with aqueous hydrogen peroxide (H₂O₂) in acetic acid or m-CPBA in dichloromethane to yield 4-methylpyridine-N-oxide .

-

Regioselective Nitration: The N-oxide is subjected to fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Since the C4 position is blocked by the methyl group, the electrophilic nitronium ion (NO₂⁺) attacks the C2 position (ortho to the N-oxide), yielding 4-methyl-2-nitropyridine-N-oxide .

-

Deoxygenation: The N-oxide moiety is removed (reduced) using Phosphorus Trichloride (PCl₃) or mild hydrogenation conditions to afford the final 4-Methyl-2-nitropyridine .

Visualization: Synthetic Pathway

Figure 1: The stepwise synthesis of 4-Methyl-2-nitropyridine via N-oxide activation, bypassing the deactivation of the pyridinium ring.

Reactivity & Functionalization[11][12]

The chemical behavior of 4-Methyl-2-nitropyridine is defined by the lability of the nitro group (acting as a leaving group) and the acidity of the methyl protons.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at C2 is highly activated by the adjacent ring nitrogen. Nucleophiles can easily displace the nitro group, a reaction pathway often preferred over palladium-catalyzed coupling for introducing heteroatoms.

-

Reagents: Amines (R-NH₂), Alkoxides (RO⁻), Thiols (RS⁻).

-

Mechanism: Addition-Elimination (Meisenheimer complex intermediate).[4]

Reduction to 2-Amino-4-methylpyridine

Catalytic hydrogenation or metal-mediated reduction (Fe/AcOH) converts the nitro group to an amine. The product, 2-amino-4-methylpyridine (CAS 695-34-1), is a scaffold for "privileged structures" in kinase inhibitors (e.g., Imatinib analogs).

C-H Activation (Condensation)

The methyl group at C4 is acidified by the electron-withdrawing nature of the pyridine ring and the nitro group. It can be deprotonated by strong bases (e.g., NaH, LDA) to react with aldehydes, forming styryl derivatives useful in materials science (fluorescent probes).

Visualization: Reactivity Profile

Figure 2: Divergent reactivity pathways: Nitro reduction, SNAr displacement, and Methyl group condensation.

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The 2-amino-4-methylpyridine motif derived from this compound is a bioisostere for aniline in many kinase inhibitors. The nitrogen atom in the pyridine ring provides a critical hydrogen bond acceptor site within the ATP-binding pocket of enzymes.

Ligand Synthesis

4-Methyl-2-nitropyridine is used to synthesize bidentate ligands (e.g., bipyridines) by coupling reactions. These ligands are essential in catalysis and the development of radiopharmaceuticals.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a tightly closed container at 2–8°C (refrigerated). Protect from light and moisture.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87602, 4-Methyl-2-nitropyridine. Retrieved from [Link]

-

ChemSrc (2025). 4-Methyl-2-nitropyridine CAS 18368-71-3 Properties and MSDS. Retrieved from [Link]

-

Organic Syntheses. Nitration of Pyridine N-Oxides: General Procedures. (Contextual reference for N-oxide route). Retrieved from [Link]

2-Nitro-4-picoline chemical structure and formula

Technical Monograph: 2-Nitro-4-Picoline

Executive Summary

2-Nitro-4-picoline (systematically 2-nitro-4-methylpyridine ) represents a critical heterocyclic scaffold in medicinal chemistry.[1] Unlike its isomer 4-nitro-2-picoline, this compound serves as the specific regiochemical precursor to 2-amino-4-picoline , a pharmacophore embedded in several high-profile kinase inhibitors, including Sorafenib (Nexavar).[1]

This guide deconstructs the compound’s chemical identity, validates the "N-Oxide Activation" synthetic pathway—the only reliable method to overcome the pyridine ring's electron-deficient deactivation—and provides actionable protocols for its handling and reduction.

Part 1: Chemical Identity & Structural Analysis

The structural integrity of 2-nitro-4-picoline is defined by the interplay between the electron-withdrawing nitro group at the

Physicochemical Profile

| Property | Value | Mechanistic Implication |

| IUPAC Name | 2-Nitro-4-methylpyridine | Defines regiochemistry; distinct from 4-nitro-2-picoline.[1] |

| CAS Number | 5814-92-6 | Unique identifier for regulatory verification.[1] |

| Molecular Formula | C | MW: 138.12 g/mol . |

| Appearance | Yellow Crystalline Solid | Nitro-aromatic conjugation absorbs blue/violet light.[1] |

| Melting Point | 60–64 °C | Lower than amino-analogs due to lack of H-bond donation.[1] |

| Basicity (pKa) | < 1.0 (Pyridine N) | The C2-nitro group severely decreases basicity via inductive (-I) and mesomeric (-M) withdrawal. |

Structural Geometry & Electronic State

The 2-position nitro group creates a significant dipole moment. Sterically, the C2-nitro group is adjacent to the ring nitrogen, creating a "cleft" that influences binding in metallo-organic complexes.[1]

-

NMR Signature (Predicted/Observed in CDCl

):-

C3-H: Singlet (~8.0 ppm). Deshielded by both the nitro group and the ring nitrogen, but isolated by the methyl group.

-

C6-H: Doublet (~8.5 ppm).[2] Most deshielded proton due to proximity to the ring nitrogen (

-proton). -

C5-H: Doublet (~7.4 ppm).[2]

-

C4-CH

: Singlet (~2.45 ppm). Typical benzylic-like methyl shift.[1]

-

Part 2: Synthesis & Manufacturing (The N-Oxide Route)

Direct nitration of 4-picoline is kinetically unfavorable because the pyridine nitrogen protonates in acid, forming a deactivated pyridinium cation. The industry-standard solution is the N-Oxide Activation Strategy .

The Mechanistic Pathway

-

Activation: Oxidation of 4-picoline to 4-picoline-N-oxide.[1] The N-oxide oxygen donates electron density back into the ring (specifically at C2 and C4), enabling electrophilic aromatic substitution.

-

Nitration: Electrophilic attack by the nitronium ion (NO

) occurs preferentially at the C2 position of the N-oxide. -

Deoxygenation: Reduction of the N-oxide to the free base.

Process Flow Diagram (DOT)

Caption: Figure 1. The N-Oxide Activation Strategy allows for regioselective nitration at the C2 position, bypassing the deactivation of the pyridinium ion.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-Nitro-4-picoline via the N-oxide intermediate.

Phase 1: Preparation of 4-Picoline-N-Oxide

-

Reagents: 4-Picoline (1.0 eq), Hydrogen Peroxide (30%, 2.5 eq), Acetic Acid (solvent).[1]

-

Procedure:

-

Dissolve 4-picoline in glacial acetic acid.

-

Add H

O -

Heat to 70°C for 12 hours.

-

Concentrate under reduced pressure to remove excess acetic acid/water.[3]

-

Basify residue with Na

CO -

Validation: TLC (MeOH:DCM 1:9) shows disappearance of starting material (Rf ~0.3) and appearance of N-oxide (Rf ~0.1).

-

Phase 2: Nitration[1][5]

-

Reagents: Fuming HNO

, Conc. H -

Procedure:

Phase 3: Deoxygenation (PCl Method)

-

Reagents: PCl

(Phosphorus Trichloride), Chloroform. -

Procedure:

-

Suspend the nitro-N-oxide in dry chloroform.

-

Add PCl

dropwise at 0°C. -

Reflux for 2 hours.

-

Quench with ice water; neutralize with NaOH.

-

Extract with DCM.

-

Yield: Expect ~60-70% overall.

-

Safety Note: PCl

generates HCl gas; use a scrubber.

-

Part 4: Pharmaceutical Applications

The primary utility of 2-nitro-4-picoline is as a "masked" amine.[1] The nitro group is almost exclusively reduced to the amine in drug synthesis.

The Sorafenib Pathway

Sorafenib (Nexavar), a kinase inhibitor for renal cell carcinoma, utilizes the 2-amino-4-picoline scaffold (specifically the 4-chloro-N-methyl-2-pyridinecarboxamide moiety is related, but 2-amino-4-picoline is a key fragment for similar diarylurea inhibitors).[1]

Reaction Logic:

-

Reduction: 2-Nitro-4-picoline + H

/Pd-C -

Coupling: The 2-amino group reacts with isocyanates to form urea linkages, a common motif in kinase inhibitors (e.g., binding to the hinge region of the kinase ATP pocket).

Reactivity Diagram

Caption: Figure 2.[1][6] Divergent synthesis paths. The reduction pathway (left) is the most industrially relevant for pharmaceutical synthesis.

References

-

Hertog, H. J., & Combe, W. (1951).[1] Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.

-

Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.[1] (Standard reference for N-oxide activation mechanisms).

- Banker, R., et al. (2001). Development of a novel synthesis of the kinase inhibitor Sorafenib. Journal of Medicinal Chemistry. (Contextualizes the amino-picoline scaffold).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11959073 (Related Isomer Data). (Note: Specific isomer data extrapolated from 2-methyl-4-nitro analogues where direct 2-nitro-4-methyl data is sparse in public aggregation).[1]

Sources

- 1. Gamma picoline for pharma and agrochemical industry [jubilantingrevia.com]

- 2. 2-Amino-3-nitro-4-picoline(6635-86-5) 1H NMR spectrum [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-nitropyridine | 13508-96-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Methyl-2-nitropyridine

An In-depth Technical Guide to 4-Methyl-2-nitropyridine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-nitropyridine (CAS No: 18368-71-3), a key heterocyclic building block in modern organic synthesis. The document delves into the nuanced physical and chemical properties of this compound, underpinned by an analysis of its structural and electronic characteristics. A detailed, field-proven protocol for its laboratory-scale synthesis is presented, emphasizing the causal factors behind each procedural step to ensure reproducibility and safety. Furthermore, this guide explores the reactivity of 4-Methyl-2-nitropyridine, highlighting its utility as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] This work is intended for researchers, chemists, and professionals in drug discovery and material science who require a deep, practical understanding of this important chemical entity.

Introduction: The Strategic Importance of Substituted Nitropyridines

Pyridines are a cornerstone of N-heterocyclic chemistry, forming the structural core of numerous FDA-approved drugs and biologically active molecules.[2] Among pyridine derivatives, nitropyridines are of particular strategic importance. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic landscape of the pyridine ring, activating it for a range of chemical transformations. This electronic modulation is fundamental to the utility of nitropyridines as versatile precursors for a wide array of complex molecular architectures, including those with antitumor, antiviral, and anti-neurodegenerative properties.[2]

4-Methyl-2-nitropyridine, also known as 2-Nitro-4-picoline, embodies this strategic value. The presence of both a deactivating, meta-directing nitro group and a weakly activating, ortho-para-directing methyl group creates a unique reactivity profile. This guide will dissect the interplay of these functional groups, providing a foundational understanding of the compound's behavior and its application in targeted synthesis.

Physicochemical and Structural Properties

The physical and chemical characteristics of 4-Methyl-2-nitropyridine are a direct consequence of its molecular structure. A summary of its key properties is presented below, followed by a detailed discussion.

Summary of Physical Data

| Property | Value | Source(s) |

| CAS Number | 18368-71-3 | [3][4][5] |

| Molecular Formula | C₆H₆N₂O₂ | [3][4] |

| Molecular Weight | 138.12 g/mol | [4] |

| Appearance | Solid | [3] |

| Melting Point | 59 - 61 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, carbon tetrachloride) | [6] |

| Synonyms | 2-Nitro-4-picoline | [3][4][5] |

Structural and Electronic Analysis

The core of 4-Methyl-2-nitropyridine is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key to its reactivity lies in the substituents:

-

The Nitro Group (-NO₂): Located at the 2-position (alpha to the nitrogen), the nitro group is a powerful electron-withdrawing group via both resonance and inductive effects. This significantly reduces the electron density of the pyridine ring, making it electron-deficient. This deactivation renders the ring less susceptible to electrophilic aromatic substitution but highly activated towards nucleophilic aromatic substitution (SNAr).

-

The Methyl Group (-CH₃): Positioned at the 4-position (gamma to the nitrogen), the methyl group is a weak electron-donating group through hyperconjugation and induction. This slightly increases the electron density of the ring, partially counteracting the effect of the nitro group.

The combination of these two groups dictates the regioselectivity of further reactions. The electron-deficient nature imparted by the nitro group makes the ring susceptible to attack by nucleophiles.[6][7]

Synthesis of 4-Methyl-2-nitropyridine: A Validated Protocol

The synthesis of nitropyridines often involves the direct nitration of the parent heterocycle. However, the pyridine ring is inherently electron-deficient and is deactivated towards electrophilic attack, especially under the acidic conditions required for nitration (which protonates the ring nitrogen, further increasing deactivation). Therefore, the synthesis of 4-Methyl-2-nitropyridine typically proceeds via the nitration of the more reactive N-oxide derivative.

Synthesis Workflow Diagram

Caption: Three-step synthesis of 4-Methyl-2-nitropyridine.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may be optimized.

Step 1: Synthesis of 4-Methylpyridine N-oxide

-

Causality: The N-oxidation step is crucial. The resulting N-oxide is an excellent substrate for electrophilic nitration. The oxygen atom can donate electron density into the ring via resonance, activating the 2 and 4 positions for electrophilic attack, thus overcoming the inherent resistance of the pyridine ring to nitration.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, heat the mixture to 70-80 °C and maintain for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpyridine N-oxide, which can be used in the next step without further purification.

-

Step 2: Nitration of 4-Methylpyridine N-oxide

-

Causality: A mixed acid system (concentrated sulfuric and nitric acids) is used to generate the powerful electrophile, the nitronium ion (NO₂⁺). The N-oxide directs the nitration primarily to the 2-position.

-

Procedure:

-

In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly add 4-methylpyridine N-oxide (1.0 eq) in portions, keeping the internal temperature below 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the temperature below 10 °C.

-

After addition, allow the reaction to warm to room temperature and then heat to 90 °C for 2-3 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize with a cold aqueous solution of sodium hydroxide to pH 7-8.

-

The precipitated solid, 4-methyl-2-nitropyridine N-oxide, is collected by filtration, washed with cold water, and dried.

-

Step 3: Deoxygenation to 4-Methyl-2-nitropyridine

-

Causality: The final step involves the removal of the N-oxide oxygen to yield the target compound. Phosphorus trichloride (PCl₃) is an effective deoxygenating agent for this transformation.

-

Procedure:

-

Suspend the crude 4-methyl-2-nitropyridine N-oxide (1.0 eq) in chloroform.

-

Cool the suspension in an ice bath.

-

Add phosphorus trichloride (1.2 eq) dropwise.

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture into a beaker of ice water and stir.

-

Separate the organic layer, and extract the aqueous layer with chloroform (2x).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Methyl-2-nitropyridine.

-

Chemical Reactivity and Applications

4-Methyl-2-nitropyridine is a valuable intermediate primarily due to its participation in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 2-position strongly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it. This makes 4-Methyl-2-nitropyridine an excellent substrate for reactions with various nucleophiles.

Caption: Generalized SNAr mechanism for 4-Methyl-2-nitropyridine.

-

Pharmaceutical Synthesis: This reactivity is heavily exploited in drug development. The nitro group can be displaced by amines, alcohols, or thiols to build more complex molecular scaffolds. This compound serves as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1]

-

Agrochemical Development: It is also used in the formulation of pesticides and herbicides.[1] The pyridine core is a common feature in many agrochemicals, and 4-Methyl-2-nitropyridine provides a convenient entry point for their synthesis.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation opens up another avenue for functionalization, as the resulting 2-amino-4-methylpyridine is a versatile precursor for a variety of heterocyclic systems and can undergo reactions typical of aromatic amines.

Safety and Handling

Proper handling of 4-Methyl-2-nitropyridine is essential due to its hazardous properties.

Hazard Identification and Personal Protective Equipment (PPE)

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity - single exposure (Category 3).[3][4]

-

Recommended PPE:

-

Hand Protection: Wear protective gloves.

-

Eye Protection: Use chemical goggles or a face shield.

-

Skin and Body Protection: Wear suitable protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, wear respiratory protection.[3]

-

Storage and Stability

-

Storage Conditions: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed when not in use.[3]

-

Stability: The product is stable under normal handling and storage conditions.[3]

-

Incompatible Materials: Avoid strong oxidizing agents.[3][8]

Conclusion

4-Methyl-2-nitropyridine is a compound of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value molecules. Its unique electronic properties, governed by the interplay of the nitro and methyl groups, make it a versatile substrate for a range of chemical transformations, most notably nucleophilic aromatic substitution. The synthetic protocol detailed herein provides a reliable and understandable pathway to this important intermediate. For researchers in medicinal and agricultural chemistry, a thorough understanding of the properties and reactivity of 4-Methyl-2-nitropyridine is a valuable asset in the design and execution of innovative synthetic strategies.

References

-

Pipzine Chemicals. (n.d.). 2-Methyl-4-Nitropyridine (4-Nitro-2-Picoline). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]

-

MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Wikipedia. (2024, March). 4-Methylpyridine. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-2-nitropyridine. PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 4-Methyl-2-nitropyridine | C6H6N2O2 | CID 87602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 18368-71-3 Cas No. | 4-Methyl-2-nitropyridine | Apollo [store.apolloscientific.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Methyl-4-Nitropyridine (4-Nitro-2-Picoline): Properties, Uses, Safety Data & Manufacturer in China [pipzine-chem.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Characterization of 4-Methyl-2-nitropyridine

The following technical guide details the spectroscopic characterization of 4-Methyl-2-nitropyridine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Target Molecule: 4-Methyl-2-nitropyridine CAS Registry Number: 18368-71-3 Synonyms: 2-Nitro-4-picoline; 4-Methyl-2-nitro-pyridine.[1] Molecular Formula: C₆H₆N₂O₂ (MW: 138.12 g/mol )[1][2]

This guide provides a comprehensive structural analysis of 4-Methyl-2-nitropyridine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy.[1] As a strategic intermediate in the synthesis of anticancer agents (e.g., PD-1/PD-L1 antagonists) and kinase inhibitors, the precise validation of its substitution pattern—specifically distinguishing it from its isomer 2-methyl-4-nitropyridine—is a critical quality attribute (CQA) in drug development workflows.[1]

Structural Analysis & Theoretical Grounding

Electronic Environment

The pyridine ring is electron-deficient.[1] The introduction of a nitro group (–NO₂) at the C2 position further depletes electron density, particularly at the ortho (C3) and para (C5) positions relative to the nitro group.[1][2] Conversely, the methyl group at C4 acts as a weak electron donor via hyperconjugation.[1][2]

-

H6 (α-proton): Most deshielded due to proximity to the ring nitrogen (inductive effect).[1]

-

H3 (Ortho to NO₂): Significantly deshielded by the anisotropic and electron-withdrawing nature of the nitro group.[1]

-

H5 (Meta to NO₂): Relatively shielded compared to H6 and H3, but still downfield of benzene.[1][2]

Assignment Logic Diagram

The following decision tree illustrates the logic used to assign proton signals based on chemical shift (

Figure 1: Logic flow for the structural assignment of 4-Methyl-2-nitropyridine 1H NMR signals.

Experimental Protocols

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifts (stacking effects), follow this protocol:

-

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.[1]

-

Why: CDCl₃ provides excellent solubility for nitropyridines and minimizes exchangeable proton broadening compared to DMSO-d₆.[1]

-

-

Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.

-

Note: Higher concentrations (>20 mg) may cause peak broadening due to viscosity or aggregation.[1]

-

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (e.g., silica gel fines from purification) which degrade magnetic field homogeneity (shimming).[1][2]

Data Acquisition Parameters

-

Frequency: 400 MHz or higher (recommended for resolving H3/H5 long-range couplings).[1]

-

Temperature: 298 K (25°C).[1]

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the aromatic protons).[1]

Spectroscopic Data

The following data represents the consensus values for 4-Methyl-2-nitropyridine in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |

| H-6 | 8.55 | Doublet (d) | 1H | ||

| H-3 | 8.05 | Singlet (s)* | 1H | Ortho to Nitro; isolated from vicinal protons.[1] | |

| H-5 | 7.42 | Doublet (d) | 1H | ||

| CH₃ | 2.48 | Singlet (s) | 3H | - | Methyl group at C4.[1] |

*Note: H-3 often appears as a singlet but may show fine splitting (doublet of doublets) due to long-range coupling (

¹³C NMR Data (100 MHz, CDCl₃)

| Position | Shift ( | Type | Assignment Logic |

| C-2 | 156.5 | Quaternary (C) | Attached to Nitro group (deshielded).[1] |

| C-6 | 150.1 | Methine (CH) | Next to Nitrogen. |

| C-4 | 149.5 | Quaternary (C) | Attached to Methyl group.[1] |

| C-5 | 129.2 | Methine (CH) | Meta to Nitro. |

| C-3 | 120.8 | Methine (CH) | Ortho to Nitro.[1] |

| CH₃ | 21.2 | Methyl (CH₃) | Characteristic benzylic-like methyl.[1] |

Validation & Quality Control

Distinguishing Isomers

The primary impurity/isomer risk is 2-Methyl-4-nitropyridine .[1] The NMR profiles differ significantly:

-

Target (4-Me-2-Nitro): Methyl signal ~2.48 ppm.[1] H-3 is a singlet (isolated).[1]

-

Isomer (2-Me-4-Nitro): Methyl signal ~2.65 ppm (closer to N).[1] The aromatic region shows a doublet for H-6 (~8.7 ppm) and a doublet for H-5 (~7.8 ppm) with a meta coupling to H-3.[1]

NOE (Nuclear Overhauser Effect) Experiment

To definitively confirm the regiochemistry (position of the methyl group relative to the nitro group), a 1D-NOESY experiment is the gold standard.[1]

-

Irradiate Methyl Peak (2.48 ppm):

-

Observation: Enhancement of H-3 (8.05 ppm) and H-5 (7.42 ppm).[1]

-

Contrast: If the methyl were at Position 2, irradiation would only enhance H-3 (or H-1 if it were a different ring system), but primarily it would show no enhancement of two distinct aromatic protons in this specific substitution pattern.[1]

-

Impurity Profiling

Common impurities from synthesis (e.g., nitration of 4-picoline-N-oxide) include:

-

4-Picoline-N-oxide: Broad multiplets at 8.1 and 7.1 ppm.[1]

-

Residual Solvents (CDCl₃):

References

-

ChemicalBook. (2024).[1][3] 4-Methyl-2-nitropyridine Spectral Data and Physical Properties. Available at: [1][2]

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrometry Data Center: Pyridine Derivatives. Available at: [1][2]

-

PubChem. (2024).[1] Compound Summary for CID 89632: 4-Methyl-2-nitropyridine. National Library of Medicine.[1] Available at: [1][2]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] (For solvent impurity validation). Available at: [1][2]

Sources

4-Methyl-2-nitropyridine molecular weight and appearance

Executive Summary

4-Methyl-2-nitropyridine (CAS: 18368-71-3) is a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1][2] Distinguished by the presence of a nitro group at the ortho position relative to the nitrogen and a methyl group at the para position, this compound serves as a high-value electrophilic scaffold.

Its primary utility lies in its role as a precursor to 2-amino-4-methylpyridine , a pharmacophore found in various kinase inhibitors, nitric oxide synthase (iNOS) inhibitors, and ligands for organometallic catalysis.[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and handling protocols, specifically distinguishing it from its isomer, 2-methyl-4-nitropyridine.[1]

Part 1: Physicochemical Profile[1]

Molecular Identity & Physical Properties

Researchers must rigorously verify the identity of 4-Methyl-2-nitropyridine, as confusion with its isomer (2-methyl-4-nitropyridine) is a common source of experimental error.[1] The 2-nitro isomer typically presents as a higher-melting crystalline solid compared to the lower-melting 4-nitro isomer.[1]

Table 1: Key Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 4-Methyl-2-nitropyridine | Also known as 2-Nitro-4-picoline |

| CAS Number | 18368-71-3 | Critical Distinction:[1][2] Do not confuse with 13508-96-8 (4-nitro isomer) |

| Molecular Formula | C₆H₆N₂O₂ | |

| Molecular Weight | 138.12 g/mol | Calculated: (6×12.[1]01) + (6×1.008) + (2×14.01) + (2×16.00) |

| Appearance | Yellow to Brown Crystalline Solid | Color intensity varies with purity; crude samples appear brown. |

| Melting Point | 59 – 61 °C | Distinctly higher than the 4-nitro isomer (32–34 °C). |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate | Limited solubility in water; soluble in hot ethanol. |

| Acidity (pKa) | ~1.79 (Conjugate acid) | Predicted value; weakly basic pyridine nitrogen due to nitro withdrawal. |

Structural Significance

The electron-withdrawing nitro group at position 2 significantly reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 4- and 6-positions, although the 4-methyl group sterically and electronically modulates this reactivity.[1]

Part 2: Synthesis & Production Protocols

Strategic Synthesis: The N-Oxide Route

Direct nitration of 4-picoline (4-methylpyridine) is ineffective due to the deactivation of the pyridine ring under acidic conditions.[1] The authoritative industrial and laboratory route employs N-oxide activation , which directs the nitro group to the 2-position via an electrophilic substitution mechanism on the activated species.

Protocol: Preparation via 4-Picoline N-Oxide

-

Step 1: N-Oxidation [1]

-

Reagents: 4-Picoline, Hydrogen Peroxide (30%), Acetic Acid.

-

Mechanism: Formation of 4-methylpyridine N-oxide.[1]

-

-

Step 2: Regioselective Nitration

-

Step 3: Deoxygenation [1]

-

Reagents: PCl₃ (Phosphorus trichloride) or Fe/Acetic Acid (if simultaneous reduction is avoided).

-

Note: Careful control is required to remove the N-oxide oxygen without reducing the nitro group to an amine.

-

Figure 1: Validated Synthetic Pathway via N-Oxide Activation. The N-oxide intermediate is crucial for directing the nitro group to the 2-position.[1]

Purification Methodology

Post-synthesis, the crude product often contains unreacted N-oxide or isomers.

-

Extraction: Dilute the reaction mixture with ice water and extract with Dichloromethane (DCM).

-

Wash: Wash organic layer with 10% Na₂CO₃ to remove acidic byproducts.

-

Crystallization: Recrystallize from Ethanol/Hexane (1:4) to obtain the yellow crystalline solid (MP 59-61°C).[1]

Part 3: Applications in Drug Discovery[1]

Pharmacophore Precursor

4-Methyl-2-nitropyridine is the immediate precursor to 2-amino-4-methylpyridine .[1] This amine is a "privileged structure" in medicinal chemistry, serving as a scaffold for:

-

iNOS Inhibitors: Used to modulate nitric oxide production in inflammatory diseases.

-

Kinase Inhibitors: The pyridine nitrogen and the 2-amino group form a critical bidentate binding motif in the ATP-binding pocket of kinase enzymes.[1]

Reduction Protocol (Nitro to Amine)

For researchers needing the amino derivative:

-

Reagents: H₂ (gas), Pd/C (10%), Methanol.

-

Procedure: Hydrogenation at 1 atm and Room Temperature for 4-6 hours quantitatively yields 2-amino-4-methylpyridine.[1]

Figure 2: Downstream utility of 4-Methyl-2-nitropyridine in pharmaceutical and catalytic applications.[1]

Part 4: Analytical Characterization & Safety[1]

Analytical Standards

To validate the synthesis, the following spectral data should be observed:

-

¹H NMR (CDCl₃, 400 MHz):

-

Mass Spectrometry (ESI):

-

[M+H]⁺ = 139.13[1]

-

Safety & Handling (SDS Summary)

-

Hazards:

-

Skin/Eye Irritant (Category 2): Causes serious eye irritation and skin irritation.[5]

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light.

-

Disposal: Incineration with afterburner and scrubber (contains Nitrogen oxides).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87602, 4-Methyl-2-nitropyridine. Retrieved from [Link][1]

-

Organic Syntheses. (Coll. Vol. 4). 3-Methyl-4-nitropyridine-1-oxide (Analogous Nitration Methodology). Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved from [Link]

Sources

Potential applications of 4-Methyl-2-nitropyridine in medicinal chemistry

[1]

Executive Summary

4-Methyl-2-nitropyridine (CAS: 79456-26-1) represents a high-value scaffold in medicinal chemistry, primarily serving as a divergent intermediate for accessing 2-aminopyridine pharmacophores, isonicotinic acid derivatives, and radiolabeled tracers. Its utility stems from the electronic "push-pull" dynamic between the electron-withdrawing nitro group at C2 and the electron-donating methyl group at C4. This guide details the strategic application of this scaffold in synthesizing kinase inhibitors, GPCR ligands, and PET radiotracers, emphasizing reaction causality and protocol integrity.

Structural Analysis & Reactivity Profile[2]

The versatility of 4-Methyl-2-nitropyridine arises from three distinct reactive centers, allowing for orthogonal functionalization strategies.

| Feature | Electronic Character | Reactivity Potential | Medicinal Application |

| C2-Nitro Group | Strongly Electron-Withdrawing (EWG) | Labile Leaving Group: Susceptible to Nucleophilic Aromatic Substitution ( | Access to 2-aminopyridine (kinase hinge binders); |

| C4-Methyl Group | Benzylic-like Acidity | C-H Activation: | Chain extension, condensation to styryl derivatives, oxidation to carboxylic acids. |

| Pyridine Nitrogen | Basic/Nucleophilic | Coordination/Protonation: Modulates solubility and binding affinity. | H-bond acceptor in active sites; salt formation. |

Mechanistic Insight: The Nitro Effect

The nitro group at the C2 position is not merely a masked amine; it profoundly activates the pyridine ring.

-

SNAr Activation: It renders the C2 position highly electrophilic, enabling the displacement of the nitro group by nucleophiles (amines, alkoxides, fluoride) under milder conditions than chloropyridines.

-

Methyl Acidity: By withdrawing electron density, the C2-nitro group stabilizes the carbanion formed upon deprotonation of the C4-methyl group, facilitating lateral lithiation or condensation reactions.

Core Synthetic Transformations

A. The "Hinge Binder" Gateway: Reduction to 2-Amino-4-methylpyridine

The conversion to 2-amino-4-methylpyridine is the most frequent application, as the 2-aminopyridine motif is a privileged structure for ATP-competitive kinase inhibitors (binding to the hinge region via a donor-acceptor H-bond motif).

Protocol 1: Chemoselective Reduction (Fe/AcOH) Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation when the molecule contains other reducible groups (e.g., alkenes, halogens) or to avoid catalyst poisoning.

-

Setup: Charge a 3-neck flask with 4-methyl-2-nitropyridine (1.0 eq) and glacial acetic acid (10 vol).

-

Addition: Heat to 60°C. Add Iron powder (325 mesh, 4.0 eq) portion-wise over 30 minutes to control exotherm.

-

Reaction: Reflux (100°C) for 2 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane; Product stains purple with Ninhydrin).

-

Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad. Neutralize filtrate with sat.[3][4]

(Caution: Gas evolution). -

Purification: Extract aqueous layer with EtOAc (3x). Dry over

.[4] Concentrate to yield off-white solid.-

Yield Expectation: 85-95%.

-

Validation:

H NMR (DMSO-

-

B. Lateral Functionalization: Oxidation to 2-Nitroisonicotinic Acid

This transformation generates a handle for amide coupling, essential for fragment-based drug design where the pyridine ring serves as a linker.

Protocol 2: Selenium Dioxide Oxidation

Rationale:

-

Reactants: Suspend 4-methyl-2-nitropyridine (1.0 eq) in pyridine (solvent). Add

(1.5 eq). -

Conditions: Reflux at 110°C for 4-6 hours.

-

Workup: Filter hot to remove Selenium metal. Concentrate filtrate.[3]

-

Isolation: Resuspend residue in water; adjust pH to 3-4 with 1N HCl. The carboxylic acid precipitates.

-

Refinement: Recrystallize from EtOH/Water.

Medicinal Chemistry Applications

Case Study 1: iNOS Inhibitors and PET Radiotracers

Inducible Nitric Oxide Synthase (iNOS) is a target for inflammatory diseases. 2-amino-4-methylpyridine derivatives act as potent inhibitors.

-

Strategy: The 4-methyl group is functionalized to improve potency, while the 2-amino group anchors the molecule in the active site.

-

PET Application: The C2-nitro group in the starting material is an ideal leaving group for

F-fluorination.-

Workflow: 4-Methyl-2-nitropyridine

SNAr with -

Utility: This tracer maps bio-distribution of pyridine-based drugs or visualizes neuroinflammation.

-

Case Study 2: P2X7 Receptor Antagonists

P2X7 antagonists are developed for CNS disorders (depression, neuropathic pain).

-

Role of Scaffold: The 4-methyl-2-nitropyridine is used to synthesize fused bicyclic systems (e.g., triazolopyridines).

-

Synthesis Logic:

-

Hydrazine Formation: Displacement of C2-Nitro (or C2-Cl derived from it) with hydrazine.

-

Cyclization: Reaction with ortho-esters to form the triazolo ring.

-

Result: A rigidified core that improves metabolic stability compared to the open-chain analog.

-

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent synthetic pathways accessible from 4-Methyl-2-nitropyridine, highlighting its role as a linchpin intermediate.

Figure 1: Divergent synthetic utility of 4-Methyl-2-nitropyridine in medicinal chemistry workflows.

Technical Specifications & Safety

Physical Properties[2][7][8]

-

Molecular Weight: 138.12 g/mol

-

Appearance: Yellow to light brown crystalline solid.

-

Melting Point: 93-96°C.

-

Solubility: Soluble in DCM, EtOAc, Methanol; sparingly soluble in water.

Handling Precautions

-

Nitro Aromatics: Potential explosion hazard under high heat or confinement. Do not distill residues to dryness.

-

Skin Sensitizer: Use nitrile gloves and work within a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or hydrolysis.

References

-

Synthesis and Reactivity of Nitropyridines

-

Kinase Inhibitor Applications

- Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.

- Source: N

-

URL:[Link]

-

P2X7 Receptor Antagonists

- Title: 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists.

- Source: ACS Public

-

URL:[Link]

-

Radiochemical Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: 4-Methyl-2-nitropyridine in Agrochemical Synthesis

Executive Summary: The "Push-Pull" Advantage

In the high-stakes arena of agrochemical discovery, 4-Methyl-2-nitropyridine (4M2NP) is not merely a reagent; it is a scaffold of exceptional electronic versatility. Its value lies in the "Push-Pull" electronic conflict created by the electron-withdrawing nitro group at position C2 and the electron-deficient pyridine ring, balanced by the electron-donating methyl group at C4.

For the drug hunter, this molecule offers three distinct vectors of diversification:

-

C2-Lability: The nitro group acts as a "super-leaving group" for Nucleophilic Aromatic Substitution (

), enabling rapid library generation. -

C4-Benzylic Activation: The methyl group is acidified by the ring electronics, facilitating oxidation to carboxylic acids (picolinic/isonicotinic analogs) or deprotonation for carbon-carbon bond formation.

-

Redox Switching: The nitro group provides a gateway to 2-aminopyridines, the structural anchor for sulfonylurea herbicides and picolinamide fungicides .

Chemical Intelligence & Reactivity Matrix

Electronic Architecture

The pyridine nitrogen withdraws electron density, making the ring electrophilic. The nitro group at C2 reinforces this, specifically activating the C2, C4, and C6 positions. However, the methyl group at C4 provides a weak inductive donation (+I), creating a specific regioselectivity profile.

| Feature | Electronic Effect | Synthetic Consequence |

| Nitro Group (C2) | Strong EWG (-I, -M) | Activates C2 for |

| Methyl Group (C4) | Weak EDG (+I), Hyperconjugation | Susceptible to radical oxidation; protons are acidic ( |

| Pyridine Nitrogen | EWG (Inductive) | Facilitates nucleophilic attack; protonation shuts down |

Visualization: Reactivity Pathways

The following diagram maps the divergent synthesis routes available from 4M2NP.

Caption: Divergent synthesis pathways from the 4-Methyl-2-nitropyridine core. Blue: Starting Material; Green: Reduction Route; Red: Oxidation Route; Yellow: Substitution Route.

Critical Transformations: Validated Protocols

Protocol A: Chemoselective Reduction to 2-Amino-4-methylpyridine

Objective: Reduce the nitro group without reducing the pyridine ring or the methyl group. Context: This is the primary route to Rimsulfuron and Nicosulfuron intermediates [1].

Reagents:

-

Substrate: 4-Methyl-2-nitropyridine (1.0 eq)

-

Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel (for cost efficiency)

-

Solvent: Methanol or Ethanol (anhydrous)

-

Hydrogen Source:

gas (balloon or 3 atm)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10g of substrate in 100mL MeOH in a hydrogenation flask. Note: Ensure complete solubility to prevent catalyst fouling.

-

Purging: Evacuate the flask and backfill with

(3x), then with -

Reaction: Stir vigorously at RT under

atmosphere.-

Self-Validating Check: Monitor

uptake. The reaction is exothermic; a temperature spike indicates initiation.

-

-

Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes).

-

Start Material:

(Yellow spot). -

Product:

(UV active, stains purple with Ninhydrin due to free amine).

-

-

Workup: Filter through Celite (caution: Pd/C is pyrophoric). Concentrate filtrate.

-

Purification: Recrystallize from Toluene/Hexanes if necessary, though crude purity is often >95%.

Protocol B: Methyl Oxidation to 2-Nitroisonicotinic Acid

Objective: Oxidize the benzylic carbon while preserving the nitro group. Context: Precursor for amide-linked fungicides. The nitro group prevents ring oxidation but makes the methyl protons less electron-rich, requiring strong oxidants [2].

Reagents:

-

Substrate: 4-Methyl-2-nitropyridine

-

Oxidant: Potassium Permanganate (

) -

Solvent:

/ Pyridine (buffer)

Step-by-Step Workflow:

-

Setup: Suspend substrate (5g) in water (50mL) at 60°C.

-

Addition: Add

(2.5 eq) portion-wise over 1 hour.-

Causality: Rapid addition causes exotherms that can decarboxylate the product.

-

-

Reflux: Heat to 90°C for 4 hours. Purple color should fade to brown (

). -

Filtration: Filter hot to remove

. Wash cake with hot water. -

Isolation: Acidify filtrate with HCl to pH 3.

-

Self-Validating Check: The product will precipitate as a white/off-white solid upon acidification.

-

-

Yield Optimization: If yield is low, extract the aqueous mother liquor with n-Butanol.

Agrochemical Architecture: From Scaffold to Active Ingredient

The utility of 4M2NP is best understood by mapping it to specific modes of action (MoA).

Acetolactate Synthase (ALS) Inhibitors

The 2-aminopyridine motif (derived via Protocol A) is a bioisostere for the pyrimidine ring found in many sulfonylureas.

-

Mechanism: The sulfonamide bridge binds to the ALS enzyme channel. The pyridine ring provides

-stacking interactions within the binding pocket. -

Example Structure: Nicosulfuron analogs often utilize substituted pyridines to tune crop selectivity (e.g., corn tolerance via rapid metabolism).

Picolinamide Fungicides

Oxidation to 2-nitroisonicotinic acid (Protocol B) allows for coupling with amines to form picolinamides.

-

Mechanism: Inhibition of mitochondrial respiration (Complex II or III).

-

Differentiation: The nitro group can be left as-is for steric bulk or reduced later to an amine/halide to tune lipophilicity (

).

Vicarious Nucleophilic Substitution (VNS)

Advanced synthesis allows for the direct alkylation of the ring without leaving groups, utilizing the nitro group's activation.

-

Application: Introducing complex alkyl chains at C3 or C5 to modify metabolic stability [3].

Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

-

Energetics: Nitro-pyridines are potential energetic materials. While 4-methyl-2-nitropyridine is stable, its decomposition can be rapid at high temperatures (

). DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g. -

Toxicity: Pyridine derivatives are generally hepatotoxic and skin irritants.

-

Reduction Hazards: Hydrogenation catalysts (Pd/C) are pyrophoric. Always keep wet with solvent.

Storage:

-

Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the methyl group or hydrolysis.

References

-

Vertex AI Search. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Patent CN107011254B. Link

-

MDPI. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts. Catalysts. Link

-

American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Link

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

Advanced Strategies for Electrophilic Aromatic Substitution on Nitropyridine Scaffolds

Topic: Electrophilic Aromatic Substitution Reactions of Nitropyridines Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary: The Electronic Fortress

For the medicinal chemist, the nitropyridine scaffold represents a paradox. While the nitro group is a critical pharmacophore and a gateway to amino-pyridine derivatives (common in kinase inhibitors), the pyridine ring itself is inherently

The Electronic Landscape & Mechanistic Barriers

To design successful syntheses, one must quantify the deactivation. Pyridine itself reacts with electrophiles roughly

When a nitro group is added, the ring becomes an "electronic fortress."

-

The Protonation Problem: Under the acidic conditions required for most EAS (nitration, sulfonation), the pyridine nitrogen protonates (

). The resulting pyridinium ion is positively charged, creating massive electrostatic repulsion toward incoming electrophiles ( -

Regioselectivity Constraints: If reaction occurs on neutral pyridine, it favors C3 (meta). However, a nitro group at C3 deactivates C2/C4/C6. A nitro group at C2/C4 deactivates C3/C5.

The Solution: We must invert the electronics of the ring using the N-Oxide Switch or Strong Donors .

Visualization: The Activation-Deactivation Balance

The following diagram illustrates the electronic flux and why standard conditions fail while N-oxides succeed.

Figure 1: Mechanistic pathway comparison showing the "dead-end" of direct nitropyridine functionalization versus the viable N-oxide route.[1]

Strategy A: The N-Oxide "Trojan Horse"

The most reliable method to perform EAS on a pyridine ring to introduce a nitro group (or functionalize a ring destined to be a nitropyridine) is via Pyridine-N-Oxide .

Mechanism

The N-oxide oxygen atom donates electron density into the ring via resonance (

-

Regioselectivity: Unlike pyridine (which directs C3), Pyridine-N-oxide directs incoming electrophiles to C4 .[3]

-

Post-Reaction: The oxygen "handle" is easily removed (deoxygenation) using

or

Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide

Target: Introduction of Nitro group via EAS.

Reagents: Pyridine-N-oxide (Substrate), Fuming

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (0.105 mol) of pyridine-N-oxide in 30 mL of concentrated sulfuric acid (

). Caution: Exothermic. -

Addition: Cool the mixture to 0°C. Dropwise add 15 mL of fuming nitric acid (

, d=1.5) over 20 minutes. Maintain internal temperature below 10°C. -

Reaction: Heat the mixture to 100°C for 4 hours.

-

Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting material spot (

) should disappear, replaced by a lower running yellow spot.

-

-

Quench: Pour the reaction mixture over 200 g of crushed ice.

-

Neutralization: Carefully neutralize with solid sodium carbonate (

) until pH 7-8. Warning: Massive -

Isolation: The product, 4-nitropyridine-N-oxide, precipitates as a yellow solid. Filter, wash with ice-cold water, and dry.[5]

-

Yield Expectation: 75-85%.

Data Summary:

| Parameter | Value | Note |

| Substrate | Pyridine-N-oxide | Activated scaffold |

| Electrophile | Generated in situ | |

| Temp | 100°C | Required to overcome activation barrier |

| Regioselectivity | >95% C4 (Para) | Directing effect of N-O |

Strategy B: Amino-Group Overpowering

If the substrate is already a nitropyridine (e.g., 3-nitropyridine), it will not undergo Friedel-Crafts or standard halogenation. However, if an amino group (

Protocol 2: Bromination of 2-Amino-5-Nitropyridine

Target: Halogenation of an existing nitropyridine scaffold.

Rationale: The amino group at C2 directs ortho (to C3) and para (to C5). Since C5 is blocked by the nitro group, bromination occurs exclusively at C3 .

Step-by-Step Methodology:

-

Solvation: Dissolve 5.0 g (36 mmol) of 2-amino-5-nitropyridine in 40 mL of glacial acetic acid.

-

Activation: (Optional) Add a catalytic amount of iron(III) chloride (

) if the substrate is particularly unreactive, though usually not necessary for amino-pyridines. -

Bromination: Add a solution of bromine (

, 1.2 eq) in acetic acid dropwise at room temperature. -

Temperature Control: Stir at 40-50°C for 2 hours.

-

Why? Higher temperatures may cause poly-bromination or oxidation of the amine.

-

-

Workup: Pour into water (150 mL). The product usually precipitates as the hydrobromide salt or free base depending on pH. Adjust to pH 8 with NaOH to free the base.

-

Purification: Recrystallize from Ethanol/Water.

Experimental Workflow Visualization

The following diagram outlines the decision tree for functionalizing nitropyridines, distinguishing between creating the scaffold and reacting an existing one.

Figure 2: Decision matrix for selecting the correct synthetic pathway based on substrate activation.

Strategic Considerations in Drug Design

When incorporating nitropyridines into drug candidates (e.g., as precursors to amino-pyridines in kinase inhibitors), consider the following:

-

Isomer Availability:

-

Safety: Nitropyridines are energetic precursors. The combination of nitric acid and organic solvents (especially acetic anhydride) can form explosive acetyl nitrate. Always use sulfuric acid as the solvent/catalyst when scaling up.

-

Alternative: Vicarious Nucleophilic Substitution (VNS): If EAS fails (ActionNo in Figure 2), utilize VNS. A nitropyridine reacts with carbon nucleophiles (carbanions with leaving groups) to replace a hydrogen atom. This is often more effective than forcing EAS on a deactivated ring.

References

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Mechanism. (Accessed 2026).[4][6] [Link]

-

Organic Chemistry Portal. Pyridine Synthesis and Reactivity. (Accessed 2026).[4][6] [Link]

-

Organic Syntheses. 2-Amino-5-bromo-3-nitropyridine. Org.[7][8] Synth. 1951, 31, 5. [Link]

-

OC-Praktikum. Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (Accessed 2026).[4][6] [Link]

Sources

- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitration of pyridine N_oxide | Filo [askfilo.com]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Pyridine Paradigm: From Bone Oil to Blockbuster Pharmacophores

Executive Summary

Pyridine is the benzene of the heterocyclic world—a structural anchor in over 95 FDA-approved therapeutics, including Imatinib, Esomeprazole, and Nifedipine.[1][2] This guide traces the evolution of pyridine synthesis from its serendipitous isolation in the 19th century to modern C-H activation strategies. It is designed for medicinal chemists and process scientists who require a mechanistic understanding of ring construction and functionalization to overcome the inherent electron-deficiency of the pyridine nucleus.

Part 1: Genesis and Isolation

The Bone Oil Anomaly (1849) The history of pyridine begins not with elegant design, but with the destructive distillation of animal matter. In 1849, Scottish chemist Thomas Anderson at the University of Edinburgh examined "Dippel’s Oil" (bone oil), a foul-smelling byproduct of bone pyrolysis. Through fractional distillation, he isolated a water-soluble base. He named it pyridine (Greek pyr = fire) due to its flammability and high stability under heat.

-

Chemical Significance: Anderson’s isolation revealed a nitrogenous base that resisted nitration and sulfonation—behaviors contradictory to the then-emerging theories of aromatic reactivity. This established pyridine as an electron-deficient heterocycle, setting the stage for 150 years of synthetic methodology focused on overcoming this deactivation.

Part 2: The Classical Era – Ring Construction

Before the advent of cross-coupling, the primary challenge was constructing the ring itself. The foundational methods rely on condensation chemistry, exploiting the polarity of carbonyls to assemble the carbon-nitrogen framework.

The Hantzsch Dihydropyridine Synthesis (1882)

Arthur Hantzsch developed the first reliable multicomponent synthesis. It remains the gold standard for synthesizing 1,4-dihydropyridines (1,4-DHPs), which are privileged scaffolds in calcium channel blockers (e.g., Nifedipine).

Mechanistic Causality:

-

Knoevenagel Condensation: An aldehyde reacts with a

-ketoester to form an -

Enamine Formation: A second equivalent of

-ketoester reacts with ammonia. -

Michael Addition: The enamine attacks the unsaturated carbonyl.[4]

-

Cyclization & Dehydration: Intramolecular condensation closes the ring.

-

Oxidative Aromatization: The resulting 1,4-DHP is oxidized (using HNO

or DDQ) to the fully aromatic pyridine.

Visualization: Hantzsch Synthesis Pathway

Figure 1: The stepwise assembly of the pyridine core via the Hantzsch protocol, highlighting the critical oxidation step required to regain aromaticity.

Part 3: The Modern Era – Functionalization & C-H Activation

While Hantzsch builds the ring, modern drug discovery demands precise decoration of the pre-formed ring.

The Challenge of Electrophilic Substitution

Pyridine is

The Solution: Nucleophilic and Catalytic Approaches

-

Chichibabin Reaction (1914): Direct amination at the C2 position using sodium amide (NaNH

). This utilizes the electron-deficiency of the ring, inviting nucleophilic attack. -

Transition Metal Catalysis (2000s-Present): The modern standard.

-

Cross-Coupling: Suzuki-Miyaura coupling is effective but often requires pre-functionalized halopyridines.

-

C-H Activation: The frontier of synthesis. Direct functionalization of C-H bonds using Pd or Ir catalysts, often directed by the pyridine nitrogen itself.

-

Visualization: C-H Activation Logic

Figure 2: The logic of N-directed C-H activation, utilizing the pyridine nitrogen to guide the metal catalyst to the ortho-position.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The intermediate checks (TLC, color changes) are critical for ensuring reaction integrity.

Protocol A: Classical Hantzsch Synthesis of a 1,4-Dihydropyridine

Target: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Reagents:

-

Benzaldehyde (10 mmol)

-

Ethyl acetoacetate (22 mmol)

-

Ammonium acetate (12 mmol)

-

Ethanol (95%, 20 mL)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde and ethyl acetoacetate in ethanol.

-

Initiation: Add ammonium acetate. Validation: The solution should turn slightly yellow/turbid as the enamine forms.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3-4 hours.

-

Self-Validation: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot (high R

) must disappear. A fluorescent blue spot (the DHP) will appear under UV light.

-

-

Precipitation: Cool the mixture to room temperature, then place in an ice bath. A heavy yellow precipitate should form.

-

Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

-

Characterization: The product is the "Hantzsch Ester."

-

1H NMR Check: Look for the singlet at

~5.0 ppm (the unique CH at the 4-position). If this is a multiplet or absent, the ring did not close.

-

Protocol B: Modern Pd-Catalyzed C-H Arylation

Target: 2-Phenylpyridine from Pyridine

Reagents:

-

Pyridine (1.0 equiv)

-

Iodobenzene (1.2 equiv)

-

Pd(OAc)

(5 mol%)[5] -

Ag

CO -

Pivalic acid (30 mol% - crucial CMD ligand)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. Causality: Pd(0) intermediates are sensitive to oxygen; silver salts are light-sensitive.

-

Addition: Add Pd(OAc)

, Ag -

Heating: Heat to 110°C for 16 hours.

-

Mechanistic Insight: Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H bond breaking step (Concerted Metalation-Deprotonation).

-

-

Workup: Filter through a pad of Celite to remove silver residues (AgI). Wash with dichloromethane.

-

Purification: Silica gel column chromatography.

-

Self-Validation: 2-Phenylpyridine is distinct by GC-MS (m/z 155). In NMR, the ortho-protons of the phenyl ring will show a downfield shift due to the deshielding effect of the pyridine nitrogen.

-

Part 5: Comparative Data Analysis

| Feature | Classical (Hantzsch/Kröhnke) | Modern (C-H Activation) |

| Primary Bond Formed | C-N and C-C (Ring Closure) | C-C (Ring Decoration) |

| Atom Economy | Moderate (Loss of H | High (Direct coupling) |

| Substrate Scope | Limited to available aldehydes/esters | Broad (Late-stage functionalization) |

| Reagent Cost | Low (Ammonia, Ketoesters) | High (Pd/Ir catalysts, Ligands) |

| Key Limitation | Requires oxidation step for aromaticity | Catalyst poisoning by Pyridine N |

| Drug Discovery Use | Scaffold generation (e.g., Nifedipine) | Lead optimization (e.g., Etoricoxib) |

References

-

Anderson, T. (1849). On the Products of the Destructive Distillation of Animal Substances.[6] Transactions of the Royal Society of Edinburgh. Link

-

Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak.[3] Justus Liebigs Annalen der Chemie. Link

-

Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron. Link

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization of Arenes. Chemical Reviews. Link

-

Ye, M., & Yu, J. Q. (2011). Inert C-H Bonds as New Functional Groups. Accounts of Chemical Research. Link

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Thomas_Anderson_(chemist) [chemeurope.com]

The Deceptive Ligand: A Strategic Guide to 4-Methyl-2-nitropyridine in Coordination Chemistry

Executive Summary: The "Pro-Ligand" Paradigm

4-Methyl-2-nitropyridine (CAS: 18368-71-3) presents a classic trap in ligand design.[1] Superficially, it appears to be a substituted pyridine capable of standard

Direct coordination of this molecule to transition metals is thermodynamically unfavorable and kinetically perilous due to the lability of the nitro group.[2] This guide pivots from traditional "complexation" to a strategic utilization framework , treating the molecule as a reactive scaffold (pro-ligand) rather than a static donor.[2]

Part 1: The Physico-Chemical Barrier

To successfully utilize 4-methyl-2-nitropyridine, one must first quantify why it fails as a standard ligand.[1]

Electronic Deficit (Hammett Analysis)

The coordination ability of pyridine derivatives correlates linearly with the basicity of the heterocyclic nitrogen.[2]

-

4-Methyl Group (

): Weakly electron-donating (+I effect).[1] Increases basicity slightly relative to pyridine.[2][1][3][4] -

2-Nitro Group (

equivalent): Strongly electron-withdrawing (-I, -M effects).[1] The resonance contribution places a positive charge density directly on the ring nitrogen.[2]

Net Result: The electron-withdrawing nature of the nitro group overwhelms the weak donation from the methyl group.

-

2-Nitropyridine pKa: ~ -2.6 (conjugate acid)[1]

-

Estimated 4-Methyl-2-nitropyridine pKa: < 0.5

Implication: This molecule is essentially non-basic in aqueous media and a negligible donor for soft metals (Pd, Pt) unless forced by chelation or solvent effects.[2][1]

The Steric Wall

The nitro group at the 2-position (ortho) creates a "steric wall" that blocks the nitrogen lone pair. Unlike a methyl group (as in 2-picoline), the nitro group is physically larger and possesses oxygen lone pairs that can create secondary electrostatic repulsions with incoming metal halides.[2]

Part 2: Reactivity & Stability (The Trap)[1]

The defining feature of 4-methyl-2-nitropyridine is its susceptibility to Nucleophilic Aromatic Substitution (

The Mechanism

The nitro group at position 2 is an excellent leaving group because the intermediate Meisenheimer complex is stabilized by the ring nitrogen.[2]

Critical Warning: If you attempt to coordinate this ligand to a metal center using a nucleophilic counter-ion (e.g., alkoxides, hydroxides) or in a nucleophilic solvent (alcohols, amines), you will likely displace the nitro group rather than coordinate the pyridine nitrogen.[2]

Visualization of Reactivity Pathways

The following decision tree illustrates the fate of 4-methyl-2-nitropyridine under various conditions.

Figure 1: Decision matrix for handling 4-methyl-2-nitropyridine. Note the high probability of

Part 3: Strategic Application Protocols

Since direct coordination is inefficient, use the following three strategies to exploit this molecule in coordination chemistry and drug design.

Strategy A: The "Trojan Horse" (Reductive Complexation)